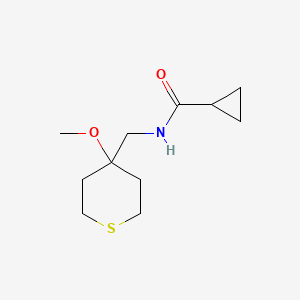![molecular formula C21H21ClN6O2 B2501579 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine CAS No. 681271-51-2](/img/structure/B2501579.png)
6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-piperazinopyrimidines, as described in the first paper, involves the nucleophilic attack of amines on 2,4,6-trichloropyrimidine, leading to the formation of compounds with a methylthio substituent at the 5 position of the pyrimidine ring . This method could potentially be adapted for the synthesis of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine by choosing appropriate starting materials and reaction conditions to introduce the nitro group and the specific phenyl and chlorophenyl substituents.
Molecular Structure Analysis
The molecular structure of a related compound, 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine, is characterized by weak intramolecular C—H⋯N interactions and the crystal packing is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as a C—H⋯π interaction . These types of interactions could also be expected in the molecular structure of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, influencing its crystalline form and stability.
Chemical Reactions Analysis
While the papers provided do not directly discuss the chemical reactions of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, they do provide insights into the reactivity of similar compounds. For instance, the piperazine ring is a common feature in these molecules and is known to participate in various chemical reactions, such as alkylation or acylation, due to the presence of nitrogen atoms . The nitro group in the pyrimidine ring could also undergo reduction reactions, potentially leading to the formation of amino derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the provided papers suggest that the presence of a piperazine ring and substituents like chlorophenyl or nitro groups can significantly influence the lipophilicity, solubility, and overall pharmacokinetic profile of the molecules . These properties are crucial for the biological activity of the compounds, as they affect their ability to cross biological membranes and reach their target sites within the body.
Case Studies and Clinical Investigations
The first paper mentions the selection of two compounds with powerful antiemetic activity for clinical investigations . Although not directly related to the compound , this indicates that compounds with a similar structure have been studied in clinical settings, which could provide a precedent for the potential therapeutic applications of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine. Additionally, the fourth paper discusses the antihypertensive activity of a related compound in animal models, suggesting possible pharmacological applications for the compound of interest .
Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Activities
Antitumor Properties : Compounds similar to 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, specifically 1,2,4-triazine derivatives with piperazine amide moieties, have shown promise as antiproliferative agents, particularly against breast cancer cells. The effectiveness of these compounds has been assessed through various methods, including flow cytometric analysis, highlighting their potential in cancer treatment (Yurttaş et al., 2014).
Prostate Cancer Treatment : Novel Mannich bases derived from compounds structurally similar to the one have demonstrated moderate cytotoxic activity against prostate cancer cell lines, indicating their potential as anticancer agents (Demirci & Demirbas, 2019).
Antipsychotic Potential
- Potential as Antipsychotic Agents : Certain compounds, including those with a chemical structure akin to 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, have been evaluated for their potential as antipsychotic drugs. These compounds exhibit affinity for dopamine and serotonin receptors, indicating their relevance in the treatment of psychiatric disorders (Raviña et al., 2000).
Antimicrobial Properties
- Antimicrobial Effects : Some derivatives, including those related to 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, have demonstrated antimicrobial properties. These compounds have been found effective against various Gram-positive and Gram-negative bacteria and fungi, showcasing their potential in the field of infectious diseases (Bektaş et al., 2007).
Estrogen Receptor Binding and Antiproliferative Activities
- Estrogen Receptor Binding and Antiproliferative Effects : Certain compounds, structurally related to 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, have shown binding affinity to estrogen receptors and have exhibited antiproliferative activities against cancer cell lines, suggesting potential use in cancer therapeutics (Parveen et al., 2017).
Wirkmechanismus
Target of Action
The primary target of the compound 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine interacts with the histamine H1 receptor, exhibiting high specific affinity . The compound’s interaction with its target results in the inhibition of the receptor, thereby reducing the allergic response.
Biochemical Pathways
The compound 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine affects the histamine-mediated biochemical pathways . By inhibiting the H1 receptor, it disrupts the normal signaling of histamine, a key mediator in allergic reactions. This disruption can lead to downstream effects such as the reduction of inflammation and allergic symptoms.
Pharmacokinetics
The compound’s high affinity for the h1 receptor suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine’s action include the inhibition of the H1 receptor and the subsequent reduction of histamine-mediated responses . This can lead to a decrease in symptoms associated with allergies, such as inflammation and itching.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby influencing the compound’s effectiveness . Additionally, factors such as temperature and pH could potentially affect the stability of the compound.
Eigenschaften
IUPAC Name |
6-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c22-17-8-6-16(7-9-17)18(15-4-2-1-3-5-15)26-10-12-27(13-11-26)21-19(28(29)30)20(23)24-14-25-21/h1-9,14,18H,10-13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKXRKTZAJYNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)
![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)
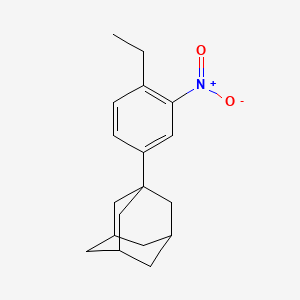
![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)

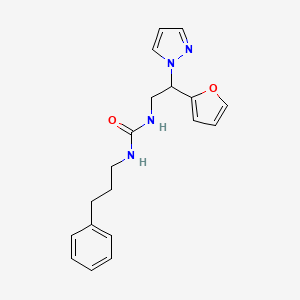
![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)
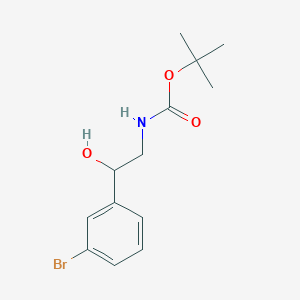
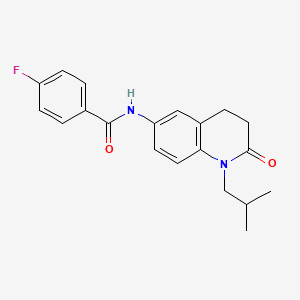
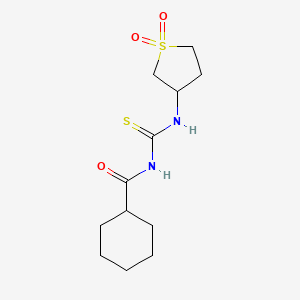

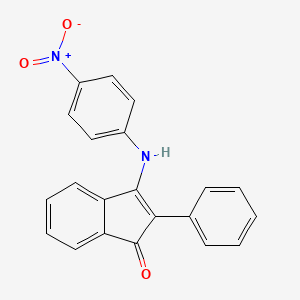
![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501517.png)
